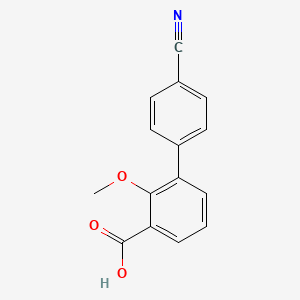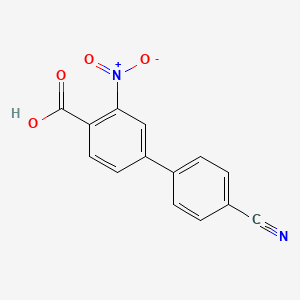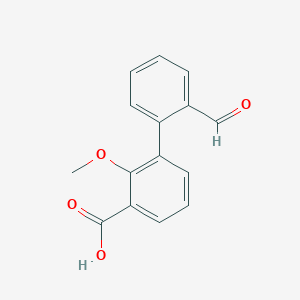
4-(2-Formylphenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Formylphenyl)-3-methoxybenzoic acid, commonly referred to as FMBA, is an organic compound with a molecular formula of C11H10O3. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 232-234°C. FMBA is soluble in most organic solvents, such as ethanol and methanol, but it is insoluble in water. FMBA is used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
FMBA has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. It has been used to study the structure-activity relationships of drugs and other compounds, as well as to design new drugs and materials. It has also been used to study the structure of proteins and other biomolecules, and to develop new methods for drug delivery. In addition, FMBA has been used to study the mechanisms of enzyme catalysis and to develop new enzymes for biocatalysis.
Mecanismo De Acción
FMBA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandins and other eicosanoids. FMBA binds to the active site of the COX-2 enzyme, which prevents it from catalyzing the conversion of arachidonic acid to its product. This inhibition of COX-2 can have a variety of effects, depending on the cell type and the concentration of FMBA.
Biochemical and Physiological Effects
The inhibition of COX-2 by FMBA can have a variety of biochemical and physiological effects. For example, FMBA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition can lead to a decrease in inflammation and pain. FMBA has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential anti-cancer properties. In addition, FMBA has been shown to inhibit the growth of bacteria, suggesting that it may have potential antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of FMBA in laboratory experiments has several advantages. First, FMBA is relatively inexpensive and easy to obtain. Second, it is soluble in most organic solvents, making it easy to work with in the laboratory. Third, it is a potent inhibitor of COX-2, making it a useful tool for studying the enzyme.
However, there are also some limitations to using FMBA in laboratory experiments. First, it is not water-soluble, making it difficult to work with in aqueous solutions. Second, it is not very stable, so it must be handled carefully to avoid degradation. Finally, it is not very selective, so it may affect other enzymes in addition to COX-2.
Direcciones Futuras
The potential future directions for FMBA are numerous. First, it could be used to develop new drugs and materials with improved properties. Second, it could be used to study the structure and function of proteins and other biomolecules. Third, it could be used to develop new methods for drug delivery. Fourth, it could be used to develop new enzymes for biocatalysis. Finally, it could be used to develop new anti-inflammatory, anti-cancer, and antibacterial agents.
Conclusion
In conclusion, FMBA is a versatile organic compound with a variety of scientific research applications. It is an inhibitor of the enzyme COX-2, and its inhibition can have a variety of biochemical and physiological effects. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. However, it is not water-soluble, it is not very stable, and it is not very selective. There are numerous potential future directions for FMBA, including the development of new drugs and materials, the study of proteins and other biomolecules, the development of new methods for drug delivery, and the development of new enzymes for biocatalysis.
Métodos De Síntesis
FMBA can be synthesized via a two-step reaction. The first step involves the reaction of 2-formylphenol with sodium methoxide in methanol to form the intermediate, 4-(2-formylphenyl)-3-methoxyphenol. This intermediate is then reacted with acetic anhydride in the presence of pyridine to form the final product, FMBA. This method is simple and efficient, and it has been used to synthesize FMBA in large quantities.
Propiedades
IUPAC Name |
4-(2-formylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-10(15(17)18)6-7-13(14)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTURWIPPVGVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688849 |
Source


|
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-27-1 |
Source


|
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














